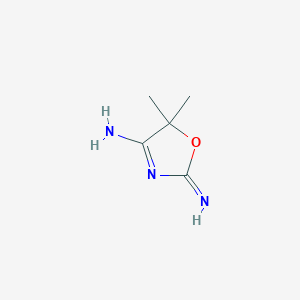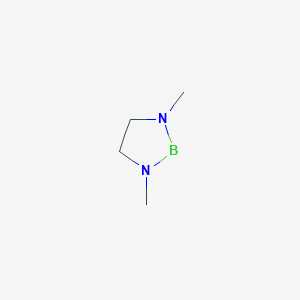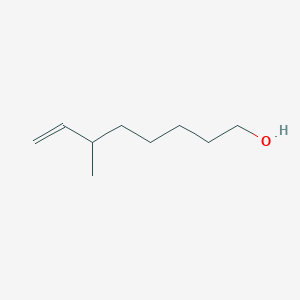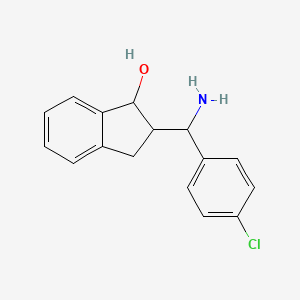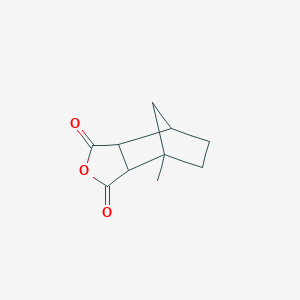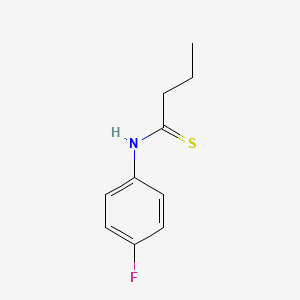
(Benzoyloxy)(tricyclohexyl)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Benzoyloxy)(tricyclohexyl)stannane is an organotin compound characterized by the presence of a benzoyloxy group attached to a tricyclohexylstannane core Organotin compounds are known for their versatility in organic synthesis and industrial applications
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of (benzoyloxy)(tricyclohexyl)stannane typically involves the reaction of tricyclohexylstannane with benzoyl peroxide. The reaction proceeds through a homolytic cleavage mechanism, where the benzoyl peroxide decomposes to form benzoyloxy radicals that subsequently react with tricyclohexylstannane . The reaction conditions often require a controlled temperature and the presence of a radical initiator to facilitate the formation of the desired product.
Industrial Production Methods: Industrial production of this compound may involve large-scale stannylation or C-Sn coupling reactions. These methods are optimized for high yield and purity, often utilizing advanced catalytic systems and continuous flow reactors to ensure efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: (Benzoyloxy)(tricyclohexyl)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form stannic derivatives.
Reduction: Reduction reactions can convert it to lower oxidation state stannanes.
Substitution: It can participate in nucleophilic substitution reactions, where the benzoyloxy group is replaced by other nucleophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride are often used.
Substitution: Nucleophiles like halides and alkoxides are employed under mild conditions.
Major Products Formed: The major products formed from these reactions include various organotin derivatives, which can be further utilized in organic synthesis and industrial applications .
Applications De Recherche Scientifique
(Benzoyloxy)(tricyclohexyl)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in radical reactions and stannylation processes.
Medicine: Research is ongoing to explore its potential in drug development and as a therapeutic agent.
Mécanisme D'action
The mechanism of action of (benzoyloxy)(tricyclohexyl)stannane involves the formation of reactive intermediates, such as benzoyloxy radicals, which can interact with various molecular targets. These interactions often lead to the cleavage of stannyl-carbon bonds and the formation of new chemical bonds . The pathways involved in these reactions are typically radical-mediated, making the compound highly reactive under specific conditions.
Comparaison Avec Des Composés Similaires
- Trimethyl(benzoyloxy)stannane
- Tetramethylstannane
- Tricyclohexyltin chloride
Comparison: (Benzoyloxy)(tricyclohexyl)stannane is unique due to its tricyclohexyl groups, which provide steric hindrance and influence its reactivity compared to other stannanes like trimethyl(benzoyloxy)stannane and tetramethylstannane . Tricyclohexyltin chloride, on the other hand, lacks the benzoyloxy group, making it less versatile in certain synthetic applications .
Propriétés
Numéro CAS |
32261-37-3 |
|---|---|
Formule moléculaire |
C25H38O2Sn |
Poids moléculaire |
489.3 g/mol |
Nom IUPAC |
tricyclohexylstannyl benzoate |
InChI |
InChI=1S/C7H6O2.3C6H11.Sn/c8-7(9)6-4-2-1-3-5-6;3*1-2-4-6-5-3-1;/h1-5H,(H,8,9);3*1H,2-6H2;/q;;;;+1/p-1 |
Clé InChI |
YLTNMVLVPUHWLQ-UHFFFAOYSA-M |
SMILES canonique |
C1CCC(CC1)[Sn](C2CCCCC2)(C3CCCCC3)OC(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



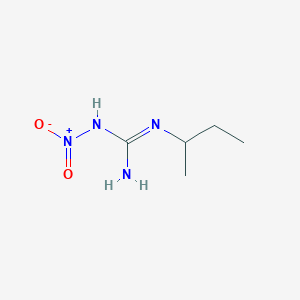
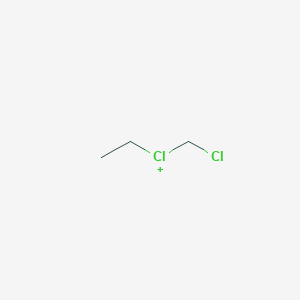

![(11-methoxy-5,12-dimethyl-10,13-dioxo-2,5-diazatetracyclo[7.4.0.02,7.04,6]trideca-1(9),11-dien-8-yl)methyl carbamate](/img/structure/B14679874.png)

![2-[(2-Chlorophenyl)methylideneamino]isoindole-1,3-dione](/img/structure/B14679878.png)
